molecular formula C4H3ClN2O4S2 B1363432 5-Chloro-4-nitrothiophene-2-sulfonamide CAS No. 61714-46-3

5-Chloro-4-nitrothiophene-2-sulfonamide

Cat. No. B1363432
CAS RN: 61714-46-3
M. Wt: 242.7 g/mol
InChI Key: CKMLFNQCVNTKHN-UHFFFAOYSA-N
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Description

5-Chloro-4-nitrothiophene-2-sulfonamide is an important chemical compound that has gained significant attention in various fields of research and industry .


Synthesis Analysis

5-Chloro-4-nitrothiophene-2-sulfonyl chloride can be prepared from 2-chlorothiophene by reacting with chlorosulfonic acid in the presence of phosphorus pentachloride . Another synthesis method involves reacting 1.31 g (42.6 mmol) TEPS 69 with 44.2 mL NH4OH at 0 °C .


Molecular Structure Analysis

The molecular formula of 5-Chloro-4-nitrothiophene-2-sulfonamide is C4HCl2NO4S2 . The InChI Key is SGHAHFHTASPNKN-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Chloro-4-nitrothiophene-2-sulfonamide undergoes reactions under certain conditions. For instance, it reacts with ammonium hydroxide in water at 0°C . More research is needed to fully understand its chemical reactions.


Physical And Chemical Properties Analysis

5-Chloro-4-nitrothiophene-2-sulfonamide is a solid at room temperature . Its melting point is predicted to be 156.34°C , and its boiling point is approximately 471.0°C at 760 mmHg . The compound has a density of approximately 1.8 g/cm3 and a refractive index of n20D 1.65 .

Scientific Research Applications

Synthesis and Antiviral Activity

5-Chloro-4-nitrothiophene-2-sulfonamide derivatives have been synthesized and studied for their antiviral activities. For example, derivatives synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, indicating potential applications in virology research and antiviral drug development (Chen et al., 2010).

Bacterial Growth Inhibition

Thiophene analogs of sulfanilamides, including 5-Chloro-4-nitrothiophene-2-sulfonamide, have been studied for their bacterial growth inhibitory properties. These compounds have been shown to be effective against bacterial growth, suggesting potential applications in antibacterial research and therapy (Bulkacz et al., 1968).

Chemical Synthesis and Reactions

The compound has been used in various chemical synthesis and reaction studies. For instance, its reactions with different compounds like ammonia, hydrazine hydrate, and sodium azide have been explored to produce a range of sulfonamides and other derivatives. These studies contribute to the understanding of its chemical properties and potential applications in organic synthesis (Obafemi, 1982).

Structure-Activity Relationships in Nitrothiophenes

Investigations into the structure and electronic properties of biologically active 2-nitrothiophenes, including 5-Chloro-4-nitrothiophene-2-sulfonamide, have been conducted. These studies, using molecular orbital methods, help in understanding the correlation between structure and biological activity, important in drug design and pharmacological research (Morley & Matthews, 2006).

Potential in Cancer Research

Derivatives of 5-Chloro-4-nitrothiophene-2-sulfonamide have been synthesized and evaluated for their anti-cancer activities. These studies indicate potential applications in cancer research, particularly in the development of new therapeutic agents targeting specific cancer cell lines (Cumaoğlu et al., 2015).

Environmental Biotechnology

Compounds related to 5-Chloro-4-nitrothiophene-2-sulfonamide have been examined for their ability to degrade environmental pollutants. This research offers insights into the use of such compounds in environmental biotechnology, particularly in pollutant removal and degradation (Zhuo et al., 2018).

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitrothiophene-2-sulfonamide is not clearly defined in the available literature. It is suggested that it may be used for proteomics research .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-chloro-4-nitrothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMLFNQCVNTKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370942
Record name 5-chloro-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61714-46-3
Record name 5-chloro-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61714-46-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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